2-methylpropyl 1H-indazole-3-carboxylate
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-methylpropyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-16-12(15)11-9-5-3-4-6-10(9)13-14-11/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
SDGKBHBQHDAYMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=NNC2=CC=CC=C21 |
Origen del producto |
United States |
An In-Depth Technical Guide to the Pharmacological Profile of 2-methylpropyl 1H-indazole-3-carboxylate and its Analogs
Foreword: Navigating the Knowns and Unknowns
In the landscape of medicinal chemistry, the 1H-indazole-3-carboxylate scaffold stands as a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of biological activities, engaging with a wide array of pharmacological targets. This guide focuses on the pharmacological profile of a specific, yet sparsely documented member of this family: 2-methylpropyl 1H-indazole-3-carboxylate.
While direct experimental data for this particular ester is not extensively available in peer-reviewed literature, its chemical architecture allows us to infer a probable and potent pharmacological profile. This document will, therefore, provide a comprehensive examination of the known biological activities of closely related 1H-indazole-3-carboxylate and 1H-indazole-3-carboxamide analogs. By dissecting the structure-activity relationships and mechanisms of action of these well-characterized congeners, we can construct a scientifically robust and predictive profile for 2-methylpropyl 1H-indazole-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights into this promising class of compounds.
Chemical Identity and Synthetic Strategy
The foundational step in understanding the pharmacological potential of any compound is a firm grasp of its structure and synthesis.
1.1. Molecular Structure
2-methylpropyl 1H-indazole-3-carboxylate is an ester derivative of 1H-indazole-3-carboxylic acid. The core of the molecule is the bicyclic indazole ring system, with a 2-methylpropyl (isobutyl) group esterified to the carboxylic acid at the 3-position.
1.2. General Synthetic Pathway
The synthesis of 1H-indazole-3-carboxylate esters is typically achieved through a straightforward esterification of the parent carboxylic acid. A general and efficient method involves the N-alkylation of indazole-3-carboxylic acid, followed by esterification.[1][2] This approach offers good yields and high selectivity for the N1-position of the indazole ring.[1]
Caption: General synthetic workflow for 1H-indazole-3-carboxylate esters.
Potential Pharmacological Targets and Mechanisms of Action
The indazole scaffold is a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Below, we explore the most prominent of these, based on studies of close structural analogs.
2.1. Serotonin Receptor Antagonism (5-HT3 and 5-HT4)
A significant body of research has established indazole-3-carboxamide derivatives as potent antagonists of serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[3][4] These receptors are ligand-gated ion channels (5-HT3) and G-protein coupled receptors (GPCRs) (5-HT4) that play crucial roles in neurotransmission, particularly in the gastrointestinal tract and the central nervous system.
Mechanism of Action: As antagonists, these compounds bind to the serotonin receptors without activating them, thereby blocking the effects of the endogenous ligand, serotonin. This action can modulate neuronal signaling and has therapeutic implications for conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. One notable example, though a carboxamide, is Granisetron, which features an indazole core and is a potent 5-HT3 antagonist.
Caption: Mechanism of serotonin receptor antagonism by indazole analogs.
2.2. PARP-1 Inhibition
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several N-substituted indazole-3-carboxamides have been developed as potent PARP-1 inhibitors.[5][6]
Mechanism of Action: PARP-1 inhibitors bind to the active site of the enzyme, preventing it from repairing single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with defective double-strand break repair mechanisms (like BRCA-mutated cells), this leads to synthetic lethality and cell death.
2.3. GPR139 Modulation
GPR139 is an orphan GPCR that is almost exclusively expressed in the central nervous system.[7] It is considered a promising target for the treatment of neuropsychiatric disorders.[8] The indazole scaffold has been utilized in the development of both agonists and antagonists for GPR139.[9]
Mechanism of Action: GPR139 is coupled to Gq/11 proteins.[10] Agonist binding to GPR139 initiates a signaling cascade that leads to the activation of phospholipase C, which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium levels. The physiological consequences of GPR139 modulation are still under active investigation, but it is believed to play a role in regulating locomotor activity and other neuronal functions.[7]
Caption: GPR139 signaling pathway upon agonist binding.
2.4. Other Potential Biological Activities
-
p21-activated kinase 1 (PAK1) Inhibition: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, a kinase involved in cell motility and proliferation. This suggests a potential application in oncology to prevent tumor migration and invasion.[11]
-
Antispermatogenic Activity: Certain 1-halobenzyl-1H-indazole-3-carboxylic acids have demonstrated potent antispermatogenic effects, indicating a potential for development as male contraceptives.[12]
Inferred Pharmacokinetic Profile
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 2-methylpropyl 1H-indazole-3-carboxylate is not available, we can infer its likely metabolic fate based on its structure and data from related compounds.
-
Absorption and Distribution: The esterification of the carboxylic acid group generally increases the lipophilicity of a molecule, which can improve its absorption and ability to cross cell membranes.
-
Metabolism: The primary metabolic transformation is expected to be the hydrolysis of the ester bond by esterases, releasing the parent 1H-indazole-3-carboxylic acid and 2-methylpropan-1-ol. The indazole ring itself may also undergo oxidative metabolism, such as hydroxylation, mediated by cytochrome P450 enzymes.
Experimental Protocols for Pharmacological Characterization
To facilitate further research into this class of compounds, we provide the following generalized, step-by-step protocols for key assays.
4.1. In Vitro PARP-1 Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of a test compound against PARP-1.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2.
-
Substrate: Histone H1.
-
Cofactor: NAD+.
-
Enzyme: Recombinant human PARP-1.
-
Stop Solution: 20% Trichloroacetic acid (TCA).
-
Detection Reagent: Anti-PAR antibody conjugated to HRP.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of test compound at various concentrations (typically a serial dilution).
-
Add 10 µL of a mixture of Histone H1 and NAD+.
-
Initiate the reaction by adding 10 µL of PARP-1 enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Wash the plate and add the anti-PAR-HRP antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a serotonin receptor (e.g., 5-HT3).
-
Preparation of Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: A specific, high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]Granisetron for 5-HT3).
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target serotonin receptor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
For non-specific binding determination, include wells with a high concentration of a known, unlabeled antagonist.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log of the compound concentration.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summary of Pharmacological Activities of Indazole Analogs
The following table summarizes the reported activities of various 1H-indazole-3-carboxylate and carboxamide derivatives, providing a comparative overview of their potency and targets.
| Compound Class | Target | Activity | Potency (IC50/EC50/Ki) | Reference(s) |
| 1H-Indazole-3-carboxamides | 5-HT3 Receptor | Antagonist | Varies (nM to µM range) | [4] |
| N-substituted 1H-Indazole-3-carboxamides | PARP-1 | Inhibitor | 6.8 µM for lead compound | [5] |
| 2-phenyl-2H-indazole-7-carboxamides | PARP-1 & PARP-2 | Inhibitor | 3.8 nM & 2.1 nM (MK-4827) | [6] |
| Indazole Derivatives | GPR139 | Agonist/Antagonist | nM to µM range | [7][9] |
| 1H-Indazole-3-carboxamides | PAK1 | Inhibitor | 9.8 nM for lead compound | [11] |
| 1-halobenzyl-1H-indazole-3-carboxylic acids | N/A | Antispermatogenic | Potent in vivo | [12] |
Conclusion and Future Directions
While the pharmacological profile of 2-methylpropyl 1H-indazole-3-carboxylate has not been directly elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. Based on the available evidence, this compound is likely to exhibit activity at one or more of the targets discussed, including serotonin receptors, PARP-1, and GPR139.
The future of research on this specific molecule, and the broader class of 1H-indazole-3-carboxylate esters, is promising. The logical next steps include:
-
Chemical Synthesis and Characterization: The synthesis of 2-methylpropyl 1H-indazole-3-carboxylate and its thorough analytical characterization.
-
In Vitro Pharmacological Screening: A comprehensive screening of the compound against a panel of relevant targets, including those detailed in this guide.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related esters to establish clear SAR trends and optimize for potency and selectivity against a chosen target.
-
In Vivo Evaluation: Following the identification of a promising in vitro profile, the evaluation of the compound's efficacy, pharmacokinetics, and safety in relevant animal models.
This guide serves as a starting point for these future investigations, providing the necessary context and experimental frameworks to unlock the full therapeutic potential of 2-methylpropyl 1H-indazole-3-carboxylate and its congeners.
References
Romero, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(24), 11007-11020. [Link]
[5] Cistrone, P. A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(6), 947-954. [Link]
[3] Romero, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
[13] Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]
[6] Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
[12] Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778-783. [Link]
[14] Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
[15] figshare. (2012). Discovery and Pharmacological Profile of New 1H‑Indazole-3-carboxamide and 2H‑Pyrrolo[3,4‑c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. [Link]
[16] Academia.edu. (n.d.). (PDF) Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]
[17] Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
[11] Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
[4] Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. [Link]
[18] MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
[9] Foster, S. R., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. European Journal of Pharmacology, 942, 175553. [Link]
[7] Hu, L. A., et al. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. Journal of Biomolecular Screening, 14(6), 729-737. [Link]
[19] PubChem. (n.d.). 2,3-Dihydroxypropyl 1-(2-chlorobenzyl)-1H-indazole-3-carboxylate. [Link]
[20] Shenton, F. C., & Egleton, R. D. (2019). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology, 124(5), 535-544. [Link]
[21] ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
[8] Roy, B., et al. (2023). GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish. Frontiers in Behavioral Neuroscience, 17, 1198424. [Link]
[22] Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. [Link]
[23] PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. [Link]
[10] Wikipedia. (n.d.). GPR139. [Link]
[24] Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]
[25] PubChem. (n.d.). N-(2-methyl-4-pyridinyl)-1H-indazole-3-carboxamide. [Link]
[26] PubChem. (n.d.). 1H-Indazole-3-carboxamide. [Link]
[1] DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
[2] PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]
[27] PubChem. (n.d.). CID 139045302. [Link]
Sources
- 1. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 9. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR139 - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bloomtechz.com [bloomtechz.com]
- 14. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 15. figshare.com [figshare.com]
- 16. (PDF) Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors [academia.edu]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
- 19. 2,3-Dihydroxypropyl 1-(2-chlorobenzyl)-1H-indazole-3-carboxylate | C18H17ClN2O4 | CID 206435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. prepchem.com [prepchem.com]
- 25. N-(2-methyl-4-pyridinyl)-1H-indazole-3-carboxamide | C14H12N4O | CID 78910618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of indazole-3-carboxylate ester derivatives
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Application of Indazole-3-Carboxylate Ester Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties.[1][2]
Within this important class of compounds, derivatives of indazole-3-carboxylic acid, particularly its esters and amides, have emerged as a focal point of intensive research. These functional groups at the 3-position provide a critical handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of indazole-3-carboxylate ester and related carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and analyze the SAR of these compounds against key biological targets.
Part 1: Core Synthesis Strategies and Mechanistic Rationale
The successful development of indazole-based therapeutics hinges on efficient and selective synthetic methodologies. The primary starting material for most derivatives discussed herein is indazole-3-carboxylic acid.
Synthesis of the Indazole-3-Carboxylic Acid Core
A common and effective method to prepare the indazole-3-carboxylic acid core involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation. For instance, protecting indazole with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group allows for regioselective deprotonation at the 3-position using a strong base like n-butyl lithium (n-BuLi). Subsequent quenching with carbon dioxide gas introduces the carboxylic acid moiety.[2][3] The final step is the deprotection of the SEM group, typically using tetrabutylammonium fluoride (TBAF), to yield the desired 1H-indazole-3-carboxylic acid.[2][3]
N1-Alkylation: A Critical Step for Diversity
For many applications, particularly in the development of synthetic cannabinoids and other targeted inhibitors, selective alkylation at the N1 position of the indazole ring is a critical step.[4][5] Direct alkylation of methyl indazole-3-carboxylate often suffers from poor regioselectivity, yielding a mixture of N1 and N2 isomers.[5][6][7] A more robust method utilizes indazole-3-carboxylic acid as the starting material. This approach provides highly selective alkylation at the N1-position and results in significantly better overall yields.[4][5][7] The choice of base (e.g., K2CO3, NaH) and solvent (e.g., DMF, THF) is crucial for optimizing both yield and selectivity.[4]
Formation of Esters and Amides
With the N1-alkylated or parent indazole-3-carboxylic acid in hand, the ester and amide derivatives can be readily prepared.
-
Esterification: A straightforward method for synthesizing indazole-3-carboxylate esters is the Fischer esterification. Heating the carboxylic acid in an alcohol solvent (e.g., methanol) with a strong acid catalyst, such as methanesulfonic acid or sulfuric acid, drives the reaction to completion.[8]
-
Amide Bond Formation: The synthesis of indazole-3-carboxamides is typically achieved through standard peptide coupling protocols. The carboxylic acid is activated in situ using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as hydroxybenzotriazole (HOBt).[2][9] This forms an active ester intermediate, which then readily reacts with a desired primary or secondary amine to form the stable amide bond.[2][9] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then reacts with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[10][11]
The following diagram illustrates a general workflow for the synthesis of these derivatives.
Caption: General synthetic routes to indazole-3-carboxylate derivatives.
Part 2: Biological Activities and Structure-Activity Relationships (SAR)
The therapeutic potential of indazole-3-carboxylate derivatives is vast, with significant activity demonstrated in immunology, oncology, and neurology.
CRAC Channel Blockers: Potent Anti-inflammatory and Immune-Modulating Agents
The Calcium Release-Activated Calcium (CRAC) channel is a key regulator of immune cell function, particularly in mast cells.[10][12] Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases.[11][12] Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, thereby inhibiting the influx of extracellular calcium required for mast cell degranulation and the release of pro-inflammatory mediators.[10][11][12]
A critical SAR finding is the regiochemistry of the amide linker. Studies have shown that indazole derivatives with a 'reversed' 3-carboxamide linkage (-CO-NH-Ar) are potent CRAC channel blockers, while the isomeric 'normal' amide linkage (-NH-CO-Ar) results in compounds that are only weakly active or completely inactive.[10][12] This unprecedented requirement for specific regiochemistry highlights the unique binding mode of this scaffold.[10]
The following diagram illustrates the role of CRAC channels in mast cell activation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [academia.edu]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and safety profile of isobutyl indazole-3-carboxylate
An In-Depth Technical Guide to the Toxicology and Safety Profile of Isobutyl Indazole-3-Carboxylate and its Analogs
Disclaimer: Specific toxicological and safety data for isobutyl indazole-3-carboxylate are not available in peer-reviewed literature or public safety documents. This guide provides a comprehensive overview based on its structural class—indazole-3-carboxylate synthetic cannabinoid receptor agonists (SCRAs)—and data from its closest structural analog, isobutyl 1-pentyl-1H-indazole-3-carboxylate. The information herein is intended for research, scientific, and drug development professionals.
Introduction
Isobutyl indazole-3-carboxylate belongs to the indazole-3-carboxamide class of synthetic cannabinoids, a diverse and continually evolving group of new psychoactive substances (NPS).[1][2] These substances were initially developed for therapeutic research but have since emerged on the illicit drug market, linked to severe toxicity and fatalities worldwide.[1][3] Structurally similar to known synthetic cannabinoids, isobutyl 1-pentyl-1H-indazole-3-carboxylate is classified as an analytical reference standard for research and forensic applications.[4] Given the rapid emergence of such compounds, a robust toxicological assessment framework is critical for predicting potential human health risks. This guide synthesizes the current understanding of the toxicology of this class of compounds to build a presumptive safety profile for isobutyl indazole-3-carboxylate.
Physicochemical Properties and Structure
Understanding the physicochemical properties of a compound is foundational to assessing its toxicokinetics. While data for isobutyl indazole-3-carboxylate is sparse, properties can be inferred from its close analog, isobutyl 1-pentyl-1H-indazole-3-carboxylate.
| Property | Data for Isobutyl 1-pentyl-1H-indazole-3-carboxylate | Source |
| Chemical Formula | C₁₇H₂₄N₂O₂ | [4][5] |
| Molecular Weight | 288.4 g/mol | [4][5] |
| Appearance | A 10 mg/ml solution in acetonitrile | [4] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [4] |
| CAS Number | 2748624-88-4 | [4][5] |
| Predicted LogP | 4.8 | [5] |
The high predicted LogP value suggests significant lipophilicity, which implies a potential for rapid absorption, distribution into lipid-rich tissues like the brain, and a propensity for accumulation, potentially prolonging the duration of action and toxic effects.[6]
Pharmacology and Mechanism of Action
The primary mechanism of action for indazole-3-carboxamide derivatives is agonism at the cannabinoid receptors CB1 and CB2.[3][7]
-
CB1 Receptors: Primarily located in the central nervous system (CNS), their activation is responsible for the psychoactive effects of cannabinoids. The high potency and full agonism of many synthetic cannabinoids at CB1 receptors, compared to the partial agonism of THC, are believed to drive their severe neurotoxicity.[8][[“]]
-
CB2 Receptors: Found predominantly in the periphery and on immune cells, their activation is associated with immunomodulatory effects.[10]
The indazole core, combined with various side chains and head groups, allows these compounds to bind with high affinity to cannabinoid receptors, often many times greater than THC.[10] This enhanced potency is a key factor in their unpredictable and severe toxicity profile.[11]
Toxicokinetics and Metabolism: The Causality of Toxicity
The metabolism of synthetic cannabinoids is a critical determinant of their toxicity. The parent compound is often rapidly and extensively metabolized, and the resulting metabolites may retain significant biological activity, contributing to the overall toxicological profile.[11][12]
Predicted Metabolic Pathways
Based on studies of analogous indazole-3-carboxamides like AB-PINACA and MDMB-4en-PINACA, the metabolism of isobutyl indazole-3-carboxylate is expected to proceed via several key pathways.[12][13]
-
Ester Hydrolysis: The isobutyl ester linkage is a prime target for hydrolysis by human carboxylesterases (hCES), particularly CES1, to form the corresponding carboxylic acid metabolite.[13][14] This is often a major metabolic route.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are expected to catalyze hydroxylation at various positions on the alkyl chains (both the N-alkyl chain, if present, and the isobutyl group). Further oxidation can lead to the formation of ketones and carboxylates.[12]
-
Glucuronidation (Phase II Metabolism): Hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, forming more water-soluble compounds that are more readily excreted in urine.[12][13]
Due to this extensive metabolism, the parent compound is often found at very low to undetectable concentrations in urine, making the identification of specific metabolites essential for forensic and clinical toxicology.[12]
Caption: Predicted metabolic pathway of isobutyl indazole-3-carboxylate.
Core Toxicological Profile
The toxicity of indazole-3-carboxylate SCRAs is multi-systemic, with the most severe effects impacting the cardiovascular and central nervous systems.[3][[“]]
Cardiotoxicity
Numerous case reports and clinical studies link SCRA use to severe cardiovascular events, even in young, healthy individuals.[[“]][15]
-
Mechanism: The cardiotoxicity is primarily mediated by the activation of CB1 receptors located on cardiomyocytes. This activation triggers a cascade of detrimental effects, including increased oxidative stress, mitochondrial dysfunction leading to ATP depletion, and ultimately, programmed cell death (apoptosis).[8][16]
-
Clinical Manifestations:
-
Arrhythmias: Tachycardia is common, but bradycardia, QTc interval prolongation, and life-threatening arrhythmias have also been reported.[[“]][10][15]
-
Myocardial Infarction: Cases of ST-segment elevation myocardial infarction have been documented following SCRA use.[15]
-
Blood Pressure Changes: While hypertension can occur, significant hypotension has also been observed in clinical studies.[15]
-
Sudden Death: Fatal cardiac events are a significant risk associated with these compounds.[8]
-
Neurotoxicity
The potent agonism at central CB1 receptors leads to a wide range of severe neurological and psychiatric effects.[3]
-
Mechanism: The widespread distribution of CB1 receptors in brain regions controlling cognition, memory, and mood makes the CNS highly susceptible to the potent and sustained activation by SCRAs.[3]
-
Clinical Manifestations:
-
Psychiatric Effects: Severe agitation, anxiety, paranoia, hallucinations, and psychosis are frequently reported.[3][17] Chronic use is associated with an increased risk of long-term psychiatric disorders.[3]
-
Neurological Effects: Seizures, convulsions, reduced consciousness, confusion, and dizziness are common features of acute toxicity.[3][17] Autopsy findings in some SCRA-related deaths have shown brain edema.[18]
-
Cognitive Impairment: Chronic use can lead to deficits in attention, memory, and executive function.[3]
-
Other Systemic Toxicities
While less documented than cardiovascular and neurological effects, other organ systems can also be affected.
-
Renal Toxicity: Cases of acute kidney injury have been reported.
-
Gastrointestinal Effects: Nausea and vomiting are common.[3]
Framework for Toxicological Assessment
For a novel compound like isobutyl indazole-3-carboxylate, a tiered approach to toxicological assessment is essential for a comprehensive safety evaluation.
Caption: Tiered workflow for assessing the toxicology of a novel SCRA.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay determines the rate of metabolism of a compound by Phase I enzymes, providing an estimate of its intrinsic clearance. It is a crucial first step in understanding the compound's pharmacokinetic profile.
Methodology:
-
Preparation: A working solution of isobutyl indazole-3-carboxylate (e.g., 1 mg/mL in acetonitrile) is prepared. Pooled HLM are thawed and diluted in phosphate buffer. An NADPH-regenerating system is prepared.[12]
-
Incubation: The test compound (final concentration e.g., 1 µM) is pre-incubated with the HLM solution at 37°C for 5 minutes.[12]
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH-regenerating system.[12]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile.[13]
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: To evaluate the direct cytotoxic effects of the compound on a relevant cell line (e.g., human neuronal cells like SH-SY5Y or cardiomyocytes like H9c2).
Methodology:
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with a range of concentrations of isobutyl indazole-3-carboxylate for a specified period (e.g., 24 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (concentration causing 50% inhibition of cell viability) is calculated.
Conclusion
While specific toxicological data on isobutyl indazole-3-carboxylate remains uncharacterized, its structural classification as an indazole-3-carboxylate synthetic cannabinoid provides a strong basis for predicting its safety profile. The available evidence for this class points to a significant risk of severe, multi-organ toxicity, particularly affecting the cardiovascular and central nervous systems. This toxicity is driven by potent agonism at cannabinoid receptors. The compound is expected to undergo extensive metabolism, a critical consideration for both its mechanism of toxicity and its detection in biological samples. Any further investigation or development of this compound must proceed with extreme caution, guided by a rigorous, tiered toxicological assessment to fully characterize its potential hazards.
References
- Mir, A., Obafemi, Z., Young, K., & Kane, C. (2016). Myocardial infarction associated with use of the synthetic cannabinoid K2. Case Reports in Emergency Medicine, 2016, 5628956.
-
Nobile, B., Ciaffaglione, V., Fulciniti, F., & Rossi, F. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology, 19(11), 1914–1924. [Link]
-
Yeniocak, S., Kalkan, A., Yamanoğlu, A., Öztürk, S., Söğüt, Ö., & Metiner, M. (2019). The effects of synthetic cannabinoids on the cardiovascular system: A case–control study. Turkish Journal of Emergency Medicine, 19(3), 99–104. [Link]
- Rossi, F., Nobile, B., & Ciaffaglione, V. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology.
-
Consensus. (n.d.). Does synthetic cannabinoid use increase cardiovascular risk? Retrieved February 15, 2026, from [Link]
-
OUCI. (n.d.). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. Retrieved February 15, 2026, from [Link]
-
Al-Imam, A., Al-Sharea, A., & Al-Ghaithi, Q. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Egyptian Journal of Forensic Sciences, 14(1), 1. [Link]
- Hill, S. L., Dunn, M., Cano, C., St-Denis, C., Dargan, P. I., Wood, D. M., ... & Thomas, S. H. L. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1836–1845.
-
Qiao, Y., Shi, X., Li, K., Kuai, L., Li, X., Di, B., & Xu, P. (2023). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 24(13), 11075. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125181421, Isobutyl 1-pentyl-1h-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link].
-
Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2022). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Drug and Alcohol Dependence, 232, 109312. [Link]
-
Wang, G., Zhang, Q., Xu, D., Cui, W., Gao, Z., & Zhang, S. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 551. [Link]
-
ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 15, 2026, from [Link]
-
Hess, C., Zweipfenning, P. G. M., & van der Nagel, B. H. M. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Clinical Chemistry, 61(8), 1050–1061. [Link]
-
Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA. [Link]
-
Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. SSRN. [Link]
-
Wagmann, L., Stiller, R. G., Felske, C., Gampfer, T. M., & Meyer, M. R. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology, 96(10), 2755–2766. [Link]
- Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100.
-
Cannaert, A., Sparkes, E., Pike, E., Sande, M., & Stove, C. P. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 15, 2026, from [Link]
-
Rautio, T., Valter, K., Tigerman, M., Åstrand, A., & Gréen, H. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Link]
-
Liu, C., Gwaltney-Brant, S., & Liao, M. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584–3587. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Isobutyl 1-pentyl-1h-indazole-3-carboxylate | C17H24N2O2 | CID 125181421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of synthetic cannabinoids on the cardiovascular system: A case–control study | 2021, Volume 21, Issue 4 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and CAS registry data for 2-methylpropyl 1H-indazole-3-carboxylate
[1]
Executive Summary
2-Methylpropyl 1H-indazole-3-carboxylate (also known as isobutyl 1H-indazole-3-carboxylate) is a lipophilic ester derivative of the indazole-3-carboxylic acid scaffold. While less commercially ubiquitous than its methyl or ethyl counterparts, this molecule serves as a critical intermediate in the synthesis of serotonergic receptor antagonists (e.g., 5-HT3 antagonists like Granisetron analogs) and is a structural homolog within the synthetic cannabinoid research space. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for medicinal chemistry applications.
Chemical Identity & Registry Data[2][3]
The following data consolidates the specific identification parameters for the target molecule. Note that while the parent acid (CAS 4498-67-3) is widely registered, the isobutyl ester is often cited in patent literature rather than standard commercial catalogs.
| Parameter | Data |
| IUPAC Name | 2-Methylpropyl 1H-indazole-3-carboxylate |
| Common Synonyms | Isobutyl 1H-indazole-3-carboxylate; Indazole-3-carboxylic acid isobutyl ester |
| CAS Registry Number | Not widely listed (Referenced in Patent US6197769B1) |
| Parent Acid CAS | 4498-67-3 (1H-Indazole-3-carboxylic acid) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| SMILES | CC(C)COC(=O)c1c2ccccc2[nH]n1 |
| InChIKey | SDGKBHBQHDAYMI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Structural Analysis & Pharmacophore Utility
The Indazole Scaffold
The core of the molecule is the 1H-indazole ring system, a bioisostere of indole. The nitrogen atoms at positions 1 and 2 provide hydrogen bond donor/acceptor sites critical for receptor binding affinity, particularly in G-protein coupled receptors (GPCRs).
The Isobutyl Moiety
The 2-methylpropyl (isobutyl) ester at position 3 introduces significant lipophilicity compared to the methyl ester.
-
Steric Bulk: The branching of the isobutyl group increases steric hindrance, potentially protecting the ester bond from rapid enzymatic hydrolysis in vivo compared to linear alkyl esters.
-
Lipophilicity: Increases
, facilitating membrane permeability, which is advantageous for central nervous system (CNS) targeting in drug design.
Synthesis & Production Protocols
The synthesis of 2-methylpropyl 1H-indazole-3-carboxylate is typically achieved via Fischer esterification or acyl chloride activation of the parent acid. The acyl chloride route is preferred for higher yields and easier purification.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via acyl chloride activation. This route minimizes side reactions common in acid-catalyzed Fischer esterification of heteroaromatic acids.
Detailed Protocol (Acyl Chloride Method)
Reagents:
-
Thionyl chloride (SOCl₂, 5.0 eq)
-
Isobutanol (1.2 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-3-carboxylic acid in anhydrous DCM.
-
Chlorination: Add thionyl chloride dropwise. Heat the mixture to reflux (approx. 40°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude indazole-3-carbonyl chloride as a yellow solid. Note: Handle under inert atmosphere (N₂/Ar) as the intermediate is moisture-sensitive.
-
Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add a mixture of isobutanol and triethylamine (as a base scavenger) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the pure ester.
Analytical Characterization
To validate the synthesis, the following analytical signals are expected:
| Technique | Expected Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 0.98 (d, 6H, -CH(CH ₃)₂) | Methyl protons of isobutyl group |
| δ 2.10 (m, 1H, -CH (CH₃)₂) | Methine proton of isobutyl group | |
| δ 4.15 (d, 2H, -OCH ₂-) | Methylene protons adjacent to oxygen | |
| δ 7.3–8.2 (m, 4H, Ar-H) | Indazole aromatic ring protons | |
| δ 13.8 (s, 1H, NH ) | Broad singlet for indazole N-H | |
| MS (ESI+) | m/z 219.1 [M+H]⁺ | Protonated molecular ion |
| IR Spectroscopy | ~1710–1725 cm⁻¹ | C=O stretch (Ester) |
| ~3200–3400 cm⁻¹ | N-H stretch (Indazole) |
Applications in Drug Development
Serotonergic Modulators
The indazole-3-carboxylate core is a structural precursor to Granisetron and related 5-HT3 receptor antagonists. The isobutyl ester variant is often investigated to alter the pharmacokinetic profile of the parent acid before it is converted to the final amide form.
Synthetic Cannabinoid Research
While most synthetic cannabinoids (e.g., AB-PINACA, 5F-ADB) utilize an amide linker at the 3-position, the carboxylate esters are key synthetic precursors. The isobutyl group mimics the steric bulk of the tert-leucine derivatives often found in potent agonists.
Figure 2: Divergent synthesis pathways utilizing the target molecule as a scaffold.
Safety & Handling
-
Hazard Classification: Treat as a generic irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) due to the lack of specific toxicological data.
-
Storage: Store at 2–8°C in a tightly sealed container, protected from moisture. Esters can hydrolyze to the parent acid over time if exposed to humidity.
-
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust or residual solvent vapors.
References
-
PubChem. Indazole-3-carboxylic acid (Parent Compound). National Library of Medicine. Available at: [Link]
- Google Patents.US6197769B1: Indazole amide compounds as serotoninergic agents. (Lists 2-methylpropyl 1H-indazole-3-carboxylate as a specific chemical entity).
Application Note: A Robust Protocol for the Synthesis of 2-Methylpropyl 1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of pharmacologically active compounds.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate from indazole-3-carboxylic acid via a classic Fischer-Speier esterification. This method is scalable, cost-effective, and utilizes readily available reagents, making it highly suitable for both academic research and industrial drug development settings.
The target ester is synthesized by refluxing the parent carboxylic acid with isobutanol (2-methylpropan-1-ol) in the presence of a strong acid catalyst. The reaction is a thermodynamically controlled equilibrium process, which can be driven to completion by using an excess of the alcohol.[3][4]
Overall Reaction Scheme:
Figure 1: Fischer-Speier esterification of 1H-indazole-3-carboxylic acid with isobutanol to yield 2-methylpropyl 1H-indazole-3-carboxylate.
Scientific Principles: The Fischer Esterification Mechanism
Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The Fischer esterification proceeds through a series of reversible steps, initiated by an acid catalyst.[4][5]
-
Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of isobutanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[4]
-
Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups. This intramolecular proton transfer is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent one (H₂O).[5]
-
Water Elimination: The newly formed water molecule departs from the tetrahedral intermediate, and the resulting positive charge is stabilized by resonance.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3]
Data Summary: Reagents and Conditions
For optimal results and reproducibility, the following stoichiometry and conditions are recommended. Using the alcohol as the solvent is a common strategy to drive the equilibrium toward the product, in accordance with Le Châtelier's Principle.[6][7]
| Reagent | Molar Mass ( g/mol ) | Molarity / Purity | Amount (mmol) | Mass / Volume | Equivalents |
| 1H-Indazole-3-carboxylic acid | 162.15 | >98% | 30.8 | 5.00 g | 1.0 |
| Isobutanol (2-Methylpropan-1-ol) | 74.12 | >99% | - | 100 mL | Solvent/Excess |
| Sulfuric Acid | 98.08 | 98% (conc.) | ~5.5 | ~0.3 mL | Catalytic |
| Ethyl Acetate | 88.11 | Reagent Grade | - | ~200 mL | For Work-up |
| Sat. Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous | - | ~100 mL | For Neutralization |
| Brine (Sat. NaCl) | 58.44 | Aqueous | - | ~50 mL | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | - | ~5 g | For Drying |
Expected Yield: 60-75%
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, particularly the work-up and purification, is key to obtaining a high-purity final product.
Part 1: Reaction Setup and Reflux
-
Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-3-carboxylic acid (5.00 g, 30.8 mmol).
-
Adding Solvent: Add isobutanol (100 mL). Stir the mixture to create a suspension.
-
Catalyst Addition: Caution: This step is exothermic. In a fume hood, slowly and carefully add concentrated sulfuric acid (~0.3 mL) dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses.
-
Reaction Time: Maintain the reflux for 5-7 hours. A similar synthesis using methanol achieved good conversion in 5 hours.[8]
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with a UV lamp. The ester product will have a higher Rf value than the starting carboxylic acid.
Part 2: Work-up and Isolation
The work-up procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately 70% using a rotary evaporator to remove the excess isobutanol.
-
Dilution: Dilute the concentrated residue with ethyl acetate (150 mL).
-
Neutralization: Transfer the solution to a 500 mL separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[9] Causality Note: This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, transferring them to the aqueous layer. Be sure to vent the funnel frequently to release CO₂ gas produced during neutralization.[6]
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL). Causality Note: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[8] The drying agent should be free-flowing, not clumped together, indicating sufficient drying.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylpropyl 1H-indazole-3-carboxylate, which may be a solid or a viscous oil.
Part 3: Purification
Purification is essential to remove any side products or unreacted starting materials.
-
Recrystallization: If the crude product is a solid, recrystallization is often effective. A mixed solvent system, such as ethyl acetate/hexane or methanol/water, can be screened to find optimal conditions for yielding high-purity crystals.[10]
-
Column Chromatography: For oily products or difficult-to-separate impurities, purification by flash column chromatography on silica gel is the method of choice. A gradient elution system, starting with a low polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the components.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.
Caption: Workflow for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate.
Conclusion
This application note details a reliable and well-understood method for the preparation of 2-methylpropyl 1H-indazole-3-carboxylate. By explaining the causality behind each step, from the catalytic mechanism to the purification strategy, this guide provides researchers with the necessary tools to successfully synthesize this valuable intermediate with high purity and in good yield.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Battistini, L. et al. (1999). Diastereoselective synthesis of a novel lactam peptidomimetic exploiting vinylogous Mannich addition of 2-silyloxyfuran reagents. Tetrahedron: Asymmetry, 10(4), 765-773.
-
Chemistry LibreTexts. (Date not specified). Fischer Esterification. [Link]
- Google Patents. (Date not specified). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
University of Colorado Boulder, Department of Chemistry. (Date not specified). Experiment 29: The Fischer Esterification. [Link]
-
Organic Syntheses. (Date not specified). Indazole. [Link]
-
Reactions. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Athabasca University. (Date not specified). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Master Organic Chemistry. (Date not specified). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA Portal. [Link]
-
MIT OpenCourseWare. (Date not specified). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Organic Chemistry Data. (Date not specified). Acid to Ester - Common Conditions. [Link]
-
Le Gall, E. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12795-12803. [Link]
-
Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
PrepChem. (Date not specified). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
University of Colorado Boulder, Department of Chemistry. (Date not specified). Experiment 22: The Fischer Esterification. [Link]
-
PrepChem. (Date not specified). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wikipedia. (Date not specified). Fischer–Speier esterification. [Link]
-
PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
-
Athabasca University. (Date not specified). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Google Patents. (Date not specified).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. prepchem.com [prepchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Preparation of standard solutions of 2-methylpropyl 1H-indazole-3-carboxylate for mass spectrometry
Application Note: Mass Spectrometry
Topic: Preparation of High-Fidelity Standard Solutions of 2-methylpropyl 1H-indazole-3-carboxylate for Quantitative Mass Spectrometry
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of accurate and reproducible standard solutions of 2-methylpropyl 1H-indazole-3-carboxylate, a compound of interest in pharmaceutical and drug development research. The reliability of quantitative mass spectrometry (MS) assays is fundamentally dependent on the fidelity of the calibration standards used.[1] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process—from initial reagent selection and gravimetric measurement to serial dilution and long-term stability assessment. We present a self-validating workflow designed to minimize measurement uncertainty and ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
Foundational Principles: Analyte & Reagent Selection
The integrity of any quantitative analysis begins with the quality of the starting materials.[1][2] For 2-methylpropyl 1H-indazole-3-carboxylate, a synthetic indazole derivative, careful consideration of its physicochemical properties and the selection of appropriate reagents are paramount.
Analyte Characterization
2-methylpropyl 1H-indazole-3-carboxylate is an organic compound featuring an indazole core. Based on its structural analogue, methyl 1H-indazole-3-carboxylate, it is expected to be a solid at room temperature and exhibit good solubility in common organic solvents.[3][4] A high-purity (>97%) certified reference material is the mandatory starting point for preparing calibration standards.[5]
Essential Documentation: Before use, the Certificate of Analysis (CoA) for the reference standard must be reviewed.[2][6][7] This document provides critical information, including:
-
Purity: Often expressed as a percentage, this value is crucial for calculating the exact concentration of the stock solution.
-
Identity Confirmation: Verification of the compound's structure.
Solvent Selection: The Matrix of Success
The choice of solvent is one of the most critical decisions in preparing standards for LC-MS analysis.[8] An inappropriate solvent can lead to poor analyte solubility, introduce contaminants, cause ion suppression in the MS source, or degrade the analyte over time.
Key Solvent Selection Criteria:
-
Purity & Grade: Only high-purity, LC-MS or spectrophotometric grade solvents should be used to minimize background noise and interfering adducts.[8][9]
-
Solubility: The analyte must be fully soluble at the highest concentration (the stock solution). Preliminary solubility tests with small amounts of the analyte are recommended. For compounds like 2-methylpropyl 1H-indazole-3-carboxylate, Dimethyl Sulfoxide (DMSO) is often a good choice for the initial, highly concentrated stock solution due to its excellent solvating power.[1] However, subsequent dilutions should be made in a solvent more compatible with the LC mobile phase, such as acetonitrile or methanol, to ensure compatibility and avoid chromatographic issues.[10]
-
Compatibility with MS: The solvent should be volatile and promote efficient ionization. Solvents like methanol and acetonitrile are ideal for electrospray ionization (ESI).[8][10] It is often beneficial to include a small percentage of an acid modifier, such as formic acid, to improve peak shape and ionization efficiency in positive ion mode.[11][12]
Table 1: Recommended Solvents for Preparation of 2-methylpropyl 1H-indazole-3-carboxylate Standards
| Solvent | Grade | Primary Use | Rationale & Key Considerations |
| Dimethyl Sulfoxide (DMSO) | LC-MS/ACS | Primary Stock Solution (High Concentration) | Excellent solvent for many organic compounds.[1] Use sparingly; high concentrations can be viscous and incompatible with some LC methods. Must be diluted significantly in subsequent steps. |
| Acetonitrile (ACN) | LC-MS | Intermediate & Working Solutions, Mobile Phase | Excellent volatility and low UV absorbance.[8] Good elution strength for reversed-phase chromatography. Preferred for many proteomics and small molecule applications. |
| Methanol (MeOH) | LC-MS | Intermediate & Working Solutions, Mobile Phase | Polar protic solvent that is a good alternative to ACN.[8] Often used to enhance analyte ionization.[11] |
| Water | LC-MS | Diluent for Mobile Phase & Working Solutions | Must be high-purity (e.g., Type I, 18.2 MΩ·cm). Used in combination with organic solvents for reversed-phase chromatography. |
Protocol: Preparation of Primary Stock Solution
This protocol details the gravimetric preparation of a 1 mg/mL primary stock solution. Gravimetric preparation (weighing both the solute and the solvent) is the most accurate method, but for practicality, a combination of weighing the solid and using a calibrated pipette for the solvent is common and acceptable, provided high-precision instruments are used.[13][14]
Materials and Equipment
-
Certified reference standard of 2-methylpropyl 1H-indazole-3-carboxylate
-
LC-MS grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes (P1000, P200) with low-binding tips[15]
-
Amber glass vial with a PTFE-lined cap
-
Spatula
-
Weighing paper or boat
Step-by-Step Methodology
-
Tare the Balance: Place the amber glass vial on the analytical balance and tare the weight.
-
Weigh the Analyte: Carefully weigh approximately 1.0 mg of the 2-methylpropyl 1H-indazole-3-carboxylate reference standard directly into the tared vial. Record the exact weight (e.g., 1.05 mg). Precision is critical.[13]
-
Calculate Solvent Volume: Based on the exact weight, calculate the required volume of DMSO to achieve a 1 mg/mL concentration.
-
Formula: Volume (mL) = Mass (mg) / Desired Concentration (mg/mL)
-
Example: 1.05 mg / 1.0 mg/mL = 1.05 mL (or 1050 µL)
-
-
Dissolve the Analyte: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Ensure Complete Dissolution: Cap the vial securely and vortex for at least 60 seconds. Visually inspect the solution against a light source to ensure all solid material has completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Labeling and Documentation: The vial must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials. All details, including the exact mass, final volume, and CoA lot number, must be recorded in a laboratory notebook.[6][13]
Protocol: Preparation of Calibration Curve Standards via Serial Dilution
Serial dilution is a systematic approach to creating a series of standards with decreasing concentrations. It is essential to avoid large dilution factors in a single step to minimize error.[16] A common practice is to first create an intermediate stock in a solvent compatible with the mobile phase before preparing the final working standards.
Workflow Visualization
Caption: Workflow for preparing calibration standards.
Step-by-Step Methodology
-
Prepare Intermediate Stock (S1):
-
Prepare a 1:100 dilution of the Primary Stock (S0) to create a 10 µg/mL (10,000 ng/mL) intermediate stock.
-
Pipette 10 µL of S0 into a microcentrifuge tube.
-
Add 990 µL of the dilution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex thoroughly. This step is critical for transitioning from DMSO to a mobile-phase-compatible solvent.
-
-
Prepare Calibration Standards (S2-S6):
-
Use the intermediate stock (S1) to prepare the calibration curve. The following table provides an example scheme. Always prepare enough volume for multiple injections.
-
Table 2: Example Serial Dilution Scheme for Calibration Curve
| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Volume of Diluent* (µL) | Final Volume (µL) | Final Concentration (ng/mL) |
| S2 | S1 (10,000 ng/mL) | 100 | 900 | 1000 | 1000 |
| S3 | S2 (1000 ng/mL) | 500 | 500 | 1000 | 500 |
| S4 | S3 (500 ng/mL) | 200 | 800 | 1000 | 100 |
| S5 | S4 (100 ng/mL) | 500 | 500 | 1000 | 50 |
| S6 | S5 (50 ng/mL) | 200 | 800 | 1000 | 10 |
*Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
Quality Control, Stability, and Storage
Quality Control (QC)
To ensure the accuracy of the entire analytical run, Quality Control (QC) samples are essential.[17] These are prepared independently from the calibration standards but follow the same dilution scheme.
-
QC Preparation: It is best practice to prepare QC samples from a separate weighing of the reference standard or a different stock solution.[16]
-
Concentration Levels: Prepare QC samples at a minimum of three concentrations: low, medium, and high (e.g., 30 ng/mL, 300 ng/mL, and 800 ng/mL).
-
Purpose: QC samples are analyzed alongside the calibration curve and unknown samples to provide an independent check on the accuracy and precision of the measurements.[18]
Solution Stability
The stability of standard solutions is a critical parameter that must be evaluated to ensure results remain accurate over time.[19] Stability can be affected by temperature, light, and interaction with the storage container.[20][21]
-
Stock Solution Stability: High-concentration stock solutions, especially in DMSO, are often stable for extended periods when stored properly.[16] Stability should be demonstrated by comparing the response of a stored stock solution to a freshly prepared one. A difference of ≤10% is generally acceptable.[20]
-
Working Solution Stability: Lower concentration standards in aqueous/organic mixtures may be less stable. It is often recommended to prepare fresh working solutions daily or weekly.[14] Autosampler (on-instrument) stability should also be assessed to ensure the analyte does not degrade during the analytical run.[20]
Storage Recommendations
Proper storage is crucial to maintaining the integrity of the standard solutions.[5][6]
-
Primary Stock Solution (in DMSO): Store in an amber glass vial at -20°C or -80°C to minimize degradation.[22] Multiple freeze-thaw cycles should be avoided by aliquoting the stock into smaller, single-use volumes.
-
Intermediate and Working Solutions: Store in tightly sealed vials at 2-8°C, protected from light.[21] Discard after the demonstrated stability period has passed.
Documentation and Measurement Uncertainty
Meticulous Documentation
Every step of the preparation process must be meticulously documented.[7][13] This creates a traceable and defensible audit trail, which is essential in regulated environments. Digital documentation systems can enhance data integrity and accessibility.[23]
Understanding Measurement Uncertainty
Measurement uncertainty characterizes the dispersion of values that could reasonably be attributed to the final concentration.[24] It is a quantitative indication of the quality of the result. Key sources of uncertainty in standard preparation include:
-
Purity of the reference standard
-
Precision of the analytical balance
-
Calibration and precision of pipettes
-
Glassware calibration[25]
-
Operator variability
While a full uncertainty budget calculation is complex, being aware of these sources and minimizing them through best practices (e.g., using calibrated instruments, ensuring temperature equilibration) is a core tenet of producing high-quality data.[14][25][26]
Conclusion
The preparation of standard solutions for the quantitative analysis of 2-methylpropyl 1H-indazole-3-carboxylate is a foundational laboratory procedure that demands precision, foresight, and a deep understanding of analytical chemistry principles. By adhering to the protocols outlined in this note—including the use of high-purity certified materials, selection of appropriate solvents, execution of precise gravimetric and volumetric steps, and implementation of rigorous QC and stability assessments—researchers can establish a robust and reliable calibration framework. This diligence ensures the generation of accurate, reproducible, and scientifically sound mass spectrometry data, which is indispensable for advancing research and development.
References
- A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
- Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. PMC.
- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). alwsci.
- Solution Stability In Analytical Method Validation: How To Perform. (2025, May 2). PharmaGuru.
- Standards and Standard Curve Preparation. (2016, January 19).
- Practical estimation of the uncertainty of analytical measurement standards. (2025, August 10).
- Mass Spectrometry Controls and Standards. Thermo Fisher Scientific - US.
- Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
- Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. (2025, May 12).
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Importance of using analytical standards – qualitative and quantitative analysis. (2025, April 28). SCION Instruments.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- Estim
- ESTIMATION OF ANALYTICAL MEASUREMENT UNCERTAINTY. CLU-IN.
- Stock and working solutions stability. EBF.
- Choosing the Right Analytical Standards: Purity, Stability & Certific
- Make-up solvent selection for ESI detection. (2019, January 16). Wiley Analytical Science.
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
- FAQ's - Advanced Mass Spectrometry Facility. FIU.
- Procedures to make ICP-MS Standard Solution. Environmental Measurements Facility.
- Quality Management of Mass Spectrometry in Clinical Labor
- LC-MS Solvents. MilliporeSigma.
- How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
- Calibration Solutions, Standards, and Solvents for Mass Spectrometry. Thermo Fisher Scientific - RU.
- Stability Studies On Analytical Solutions In A Pharmaceutical Labor
- How to make a Internal Standard mix. (2023, October 2). Reddit.
- Chemical Sales: Documentation in the Chemical Industry. (2014, December 1). ReAgent Chemicals.
- Digitizing Regulatory Documentation for Chemical Assets. (2025, October 31). Simple But Needed - SBN.
- GUIDELINES ON MEASUREMENT UNCERTAINTY CAC/GL 54-2004. Codex Alimentarius.
- GUIDELINE FOR THE ESTIMATION OF MEASUREMENT UNCERTAINTY IN CALIBRATION AND TESTING/ANALYSIS RESULTS.
- Top Quality Standards to Look for in Chemical Manufacturing. (2025, January 21). Arrakis Industries.
- Chemical SOPs and Guidelines. Duke OESO.
- Technical documentation of chemical products – what do you need to know? (2024, July 15).
- Sample Preparation and Submission Guidelines. Mass Spectrometry Facility.
- How to optimize your sample preparation technique for mass spectrometry. (2016, July 20). Plasmion.
- methyl 1H-indazole-3-carboxyl
- CAS 43120-28-1: Methyl 1H-indazole-3-carboxyl
- Methyl 1H-indazole-3-carboxyl
- 1-Methyl-1H-indazole-3-carboxylic acid. MedChemExpress.
- 1H-indazole-3-carboxylic acid methyl ester. (2026, January 13). ChemicalBook.
- Indazole-3-carboxylic acid. PubChem.
- Synthesis of B.
- Methyl 1H-indazole-3-carb.... ChemBK.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. ionsource.com [ionsource.com]
- 2. Importance of using analytical standards [scioninstruments.com]
- 3. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. pure-synth.com [pure-synth.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. reagent.co.uk [reagent.co.uk]
- 8. organomation.com [organomation.com]
- 9. LC-MS 溶剂 [sigmaaldrich.com]
- 10. FAQ's | Advanced Mass Spectrometry Facility [ms.fiu.edu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Calibration Solutions, Standards, and Solvents for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
- 15. insights.allumiqs.com [insights.allumiqs.com]
- 16. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacld.com [iacld.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. staff.um.edu.mt [staff.um.edu.mt]
- 22. medchemexpress.com [medchemexpress.com]
- 23. sbnsoftware.com [sbnsoftware.com]
- 24. fao.org [fao.org]
- 25. lqms.com.au [lqms.com.au]
- 26. clu-in.org [clu-in.org]
Application Notes and Protocols for In Vitro Receptor Binding Assays of Indazole-3-Carboxylates
Introduction: The Significance of Indazole-3-Carboxylates and Their Interaction with Cannabinoid Receptors
Indazole-3-carboxylates represent a prominent and structurally diverse class of synthetic cannabinoid receptor agonists (SCRAs)[1][2]. These compounds have garnered significant attention within the scientific and medical communities due to their potent interactions with the cannabinoid receptors, primarily the CB1 and CB2 receptors[3][4][5]. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function[3][6]. The high affinity and efficacy of many indazole-3-carboxylates at these G-protein coupled receptors (GPCRs) have made them valuable research tools for probing the endocannabinoid system, but also substances of concern in the context of novel psychoactive substances (NPS)[3][4][7].
Accurate and reliable determination of the binding affinity of these compounds is a cornerstone of drug discovery and pharmacological research. It allows for the elucidation of structure-activity relationships (SAR), the assessment of potential therapeutic applications, and the understanding of the toxicological profiles of these substances[5][8]. This technical guide provides detailed protocols and expert insights for conducting in vitro receptor binding assays for indazole-3-carboxylates, with a focus on both traditional radioligand binding assays and modern non-radioactive alternatives.
The Foundational Principle: Receptor Binding Assays
Receptor binding assays are powerful in vitro tools used to quantify the interaction between a ligand (in this case, an indazole-3-carboxylate) and its receptor (e.g., CB1 or CB2)[9][10][11]. The fundamental principle involves incubating a source of the receptor, typically in the form of prepared cell membranes, with a labeled ligand (a "hot" ligand, often radiolabeled) that has a known high affinity for the receptor[12][13]. An unlabeled test compound (a "cold" ligand, the indazole-3-carboxylate of interest) is then introduced at varying concentrations to compete with the labeled ligand for binding to the receptor[12]. By measuring the displacement of the labeled ligand, the binding affinity (typically expressed as the inhibition constant, Kᵢ) of the test compound can be determined[14][15].
Part 1: Preparation of Receptor-Containing Cell Membranes
A critical prerequisite for a successful binding assay is a high-quality source of the target receptor. This is typically achieved by preparing membranes from cultured cells stably overexpressing the receptor of interest (e.g., HEK-293 or CHO cells) or from tissues known to have high receptor density[12][16][17].
Protocol 1: Membrane Preparation from Cultured Cells
This protocol outlines the steps for preparing cell membranes from a pellet of cultured cells expressing the target cannabinoid receptor.
Materials and Reagents:
-
Cell pellet (from HEK-293, CHO, or other suitable cell line expressing CB1 or CB2 receptors)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 4°C
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Incubate on ice for 15-20 minutes to allow for cell swelling.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer and perform 20-30 strokes with a tight-fitting pestle. Alternatively, use a polytron homogenizer at a low setting for short bursts to minimize foaming and heating.
-
Nuclear Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This will pellet the nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and transfer it to a new tube. Centrifuge the supernatant at 40,000 x g for 30-45 minutes at 4°C to pellet the cell membranes[18].
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Final Pelleting: Repeat the high-speed centrifugation (40,000 x g for 30-45 minutes at 4°C).
-
Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of Homogenization Buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Competition Binding Assay
The radioligand binding assay remains a gold standard for its sensitivity and direct measurement of ligand-receptor interactions[9][10][11][13]. This protocol is designed for determining the Kᵢ of an unlabeled indazole-3-carboxylate at the CB1 receptor using the well-characterized radioligand [³H]CP-55,940.
Protocol 2: [³H]CP-55,940 Competition Binding Assay for CB1 Receptors
Materials and Reagents:
-
Prepared cell membranes expressing the CB1 receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol)
-
Unlabeled Test Compound (Indazole-3-carboxylate) stock solution in DMSO
-
Non-specific Binding (NSB) control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Assay Buffer, [³H]CP-55,940, and vehicle (DMSO).
-
Non-specific Binding (NSB): Assay Buffer, [³H]CP-55,940, and the NSB control ligand.
-
Competition: Assay Buffer, [³H]CP-55,940, and varying concentrations of the indazole-3-carboxylate test compound.
-
-
Incubation: Add the prepared cell membranes (typically 20-50 µg of protein per well) to initiate the binding reaction. The final concentration of [³H]CP-55,940 should be at or near its Kₔ value for the CB1 receptor (typically 0.5-2 nM).
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Binding: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation[19]:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Part 3: Non-Radioactive Receptor Binding Assays
Concerns over the handling and disposal of radioactive materials have driven the development of robust non-radioactive assay formats[20][21]. These methods are often more amenable to high-throughput screening (HTS).
A. GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It is an excellent method for determining the potency and efficacy of agonist compounds like many indazole-3-carboxylates. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS or a fluorescent analog, which binds to the Gα subunit upon receptor activation[22][23][24].
Protocol 3: Fluorescent GTPγS Binding Assay
This protocol uses a fluorescently labeled GTP analog, such as BODIPY-FL-GTPγS, to avoid radioactivity[25][26][27][28][29].
Materials and Reagents:
-
Prepared cell membranes expressing the CB1 or CB2 receptor
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (Guanosine diphosphate)
-
BODIPY-FL-GTPγS
-
Test Compound (Indazole-3-carboxylate)
-
Non-specific Binding (NSB) control: High concentration of unlabeled GTPγS
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix of membranes and GDP in Assay Buffer. Pre-incubate for 15-20 minutes on ice to ensure all G-proteins are in the GDP-bound state.
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Initiation: Add the membrane/GDP mix to the wells.
-
Activation: Add BODIPY-FL-GTPγS to all wells to initiate the reaction. The final concentration should be in the low nanomolar range.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for BODIPY-FL)[29].
Data Analysis
-
Calculate Net Signal: Subtract the fluorescence of the NSB wells from all other wells.
-
Generate Dose-Response Curve: Plot the net fluorescence signal against the logarithm of the agonist (indazole-3-carboxylate) concentration.
-
Determine EC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Signaling Pathway in GTPγS Binding Assay
Caption: Agonist-induced G-protein activation measured by fluorescent GTPγS binding.
Part 4: Data Interpretation and Quality Control
Ensuring the integrity and trustworthiness of your data is paramount. Here are key considerations:
-
Solubility: Indazole-3-carboxylates are often lipophilic. Ensure complete solubilization in DMSO and be mindful of potential precipitation in aqueous assay buffers.
-
Non-specific Binding: In radioligand assays, high non-specific binding (>30% of total binding) can compromise data quality. Optimize membrane concentration and washing steps to minimize this.
-
Data Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure reproducibility.
-
Reference Compounds: Always include a known reference compound with a well-characterized affinity for the target receptor as a positive control.
Example Data: Binding Affinities of Representative Indazole-3-Carboxylates
The following table summarizes the binding affinities (Kᵢ) of several well-known indazole-3-carboxylate synthetic cannabinoids at the human CB1 receptor. This data is illustrative and values can vary based on assay conditions.
| Compound Name | Chemical Class | CB1 Kᵢ (nM) | Reference |
| AB-FUBINACA | Indazole-3-carboxamide | 0.9 | [8] |
| 5F-MDMB-PINACA (5F-ADB) | Indazole-3-carboxamide | 0.87 | [2] |
| ADB-FUBINACA | Indazole-3-carboxamide | 0.69 | [8] |
| MDMB-4en-PINACA | Indazole-3-carboxamide | 2.33 | [1] |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the in vitro characterization of indazole-3-carboxylates at cannabinoid receptors. The choice between a traditional radioligand binding assay and a non-radioactive alternative will depend on laboratory capabilities, throughput requirements, and the specific scientific question being addressed. By adhering to rigorous experimental design, careful execution, and appropriate data analysis, researchers can generate high-quality, reliable data that is essential for advancing our understanding of these potent and complex compounds.
References
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthetic cannabinoids - Wikipedia. (2024, October 29). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2019, January). PubMed. Retrieved February 15, 2026, from [Link]
-
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC. (2021, July 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthetic cannabinoids and 'Spice' drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved February 15, 2026, from [Link]
-
GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. (n.d.). GenScript. Retrieved February 15, 2026, from [Link]
-
Assay of CB1 Receptor Binding. (2016). PubMed. Retrieved February 15, 2026, from [Link]
-
Assay of CB1 Receptor Binding. (2016). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
On the use of cells or membranes for receptor binding: growth hormone secretagogues. (2010, April 15). PubMed. Retrieved February 15, 2026, from [Link]
-
(PDF) Assay of CB1 Receptor Binding. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC. (2024, May 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved February 15, 2026, from [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. (2019, May 16). CORE. Retrieved February 15, 2026, from [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2023). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]
-
Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach - PMC. (2020, December 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved February 15, 2026, from [Link]
-
Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. (2004). Current Protocols in Pharmacology. Retrieved February 15, 2026, from [Link]
-
Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. (2019, March). PubMed. Retrieved February 15, 2026, from [Link]
-
Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. (2004, February). PubMed. Retrieved February 15, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (2023, April 18). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Fluorescent BODIPY-GTP analogs: Real-time measurement of nucleotide binding to G proteins. (2001). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Infectious Diseases. Retrieved February 15, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 15, 2026, from [Link]
-
Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins. (2001, April 1). PubMed. Retrieved February 15, 2026, from [Link]
-
Analyzing Kinetic Binding Data - Assay Guidance Manual. (2021, April 1). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
-
Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. (2023, July 8). bioRxiv. Retrieved February 15, 2026, from [Link]
-
GTPγS-BDP-FL, Probes for GTP Binding Proteins. (n.d.). Jena Bioscience. Retrieved February 15, 2026, from [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011, July 14). Google Patents.
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2014). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. multispaninc.com [multispaninc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. studylib.net [studylib.net]
- 16. genscript.jp [genscript.jp]
- 17. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles | bioRxiv [biorxiv.org]
- 28. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 29. GTPγS-BDP-FL, Probes for GTP Binding Proteins - Jena Bioscience [jenabioscience.com]
LC-MS/MS transition monitoring for 2-methylpropyl 1H-indazole-3-carboxylate quantification
An Application Note for the Bioanalytical Quantification of 2-methylpropyl 1H-indazole-3-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories.[1] Synthetic cannabinoid receptor agonists (SCRAs) are a prominent and structurally diverse class of NPS. Compounds based on an indazole-3-carboxylate core are frequently encountered, designed to mimic the effects of cannabis. 2-methylpropyl 1H-indazole-3-carboxylate is a representative of this chemical class. Accurate and sensitive quantification of such compounds in biological matrices is crucial for clinical diagnostics, forensic investigations, and pharmacokinetic studies.
This application note provides a detailed, robust, and validated protocol for the quantification of 2-methylpropyl 1H-indazole-3-carboxylate in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a straightforward protein precipitation extraction and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for definitive analysis.
Principle of the Method
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[2] The method involves three key stages:
-
Sample Preparation: A simple and rapid protein precipitation step is employed to remove the bulk of matrix interferences (e.g., proteins) from the plasma sample, ensuring a clean extract for injection.
-
Chromatographic Separation (LC): A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the target analyte from other endogenous components in the sample extract. This separation is critical for minimizing matrix effects and ensuring accurate quantification.
-
Detection and Quantification (MS/MS): The analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in MRM mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly specific precursor-to-product ion transition provides a very low signal-to-noise ratio, enabling precise quantification even at low concentrations.[3]
Materials and Methods
Chemicals and Reagents
-
2-methylpropyl 1H-indazole-3-carboxylate certified reference material (CRM)
-
2-methylpropyl 1H-indazole-3-carboxylate-d7 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Control human plasma (K₂EDTA)
Instrumentation
-
LC System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
Mass Spectrometer Conditions
-
Ionization Mode: ESI Positive
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
The molecular weight of 2-methylpropyl 1H-indazole-3-carboxylate (C₁₂H₁₄N₂O₂) is 218.26 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 219.1. Fragmentation of indazole-based synthetic cannabinoids typically involves cleavage at the ester or amide linkage and fragmentation of the indazole core itself.[4][5] A characteristic fragment for the indazole core is the acylium ion at m/z 145.0.[4][6] Another expected fragmentation is the neutral loss of isobutylene (C₄H₈), resulting in a product ion at m/z 163.1.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 2-methylpropyl 1H-indazole-3-carboxylate | 219.1 | 145.0 | 100 | 25 | Quantifier |
| 2-methylpropyl 1H-indazole-3-carboxylate | 219.1 | 163.1 | 100 | 15 | Qualifier |
| Analyte-d7 (Internal Standard) | 226.1 | 145.0 | 100 | 25 | IS |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the certified reference standards of the analyte and internal standard (IS) in methanol to achieve a final concentration of 1 mg/mL. Store at -20 °C.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Protocol 2: Sample Preparation from Human Plasma
Sources
- 1. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microwave-Assisted Synthesis of 2-Methylpropyl 1H-Indazole-3-Carboxylate
Abstract
This application note provides a comprehensive guide for the rapid and efficient synthesis of 2-methylpropyl 1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research. Leveraging the benefits of microwave-assisted organic synthesis (MAOS), this protocol offers a significant improvement over conventional heating methods, resulting in reduced reaction times, enhanced yields, and a greener chemical process.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of indazole derivatives.
Introduction: The Significance of Indazole Derivatives and the Power of Microwave Synthesis
Indazole-based heterocyclic compounds are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[6][7] The target molecule, 2-methylpropyl 1H-indazole-3-carboxylate, serves as a vital building block for the development of novel therapeutics.
Traditional methods for the synthesis of such derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[2][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[3][4][5] By directly and efficiently heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[3][5][8] This technique frequently leads to higher product yields, improved purity, and aligns with the principles of green chemistry by minimizing energy usage and solvent requirements.[1][2][4][9]
This guide details a validated, microwave-assisted protocol for the esterification of 1H-indazole-3-carboxylic acid with 2-methylpropan-1-ol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization techniques.
Reaction Scheme and Mechanism
The synthesis proceeds via a Fischer-Speier esterification of 1H-indazole-3-carboxylic acid with 2-methylpropan-1-ol, catalyzed by a strong acid, under microwave irradiation.
Reaction:
1H-indazole-3-carboxylic acid + 2-methylpropan-1-ol --(H+, Microwave)--> 2-methylpropyl 1H-indazole-3-carboxylate + H₂O
The mechanism, accelerated by microwave energy, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture.[2][3]
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis using a dedicated microwave reactor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Indazole-3-carboxylic acid | ≥98% | Commercially Available | |
| 2-Methylpropan-1-ol (Isobutanol) | Anhydrous, ≥99% | Commercially Available | Acts as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| 10 mL Microwave Reaction Vial with Stir Bar | |||
| Dedicated Microwave Synthesizer | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1H-indazole-3-carboxylic acid (1.0 mmol, 162.14 mg).
-
Reagent Addition: Add 2-methylpropan-1-ol (5 mL). The alcohol serves as both the reactant and a high-boiling, microwave-absorbent solvent.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes with stirring. The reaction progress can be monitored by TLC.
-
Work-up and Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 10 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) to afford the pure 2-methylpropyl 1H-indazole-3-carboxylate as a solid.
Visualization of the Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis workflow.
Figure 1. Workflow for the microwave-assisted synthesis of 2-methylpropyl 1H-indazole-3-carboxylate.
Expected Results and Characterization
The microwave-assisted synthesis is expected to provide the desired product in good to excellent yields (typically >80%) within a significantly shorter reaction time compared to conventional heating methods.
The structure of the synthesized 2-methylpropyl 1H-indazole-3-carboxylate should be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of protons corresponding to the indazole ring, the isobutyl group, and the ester functionality.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the ester and the N-H stretch of the indazole ring.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its identity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase microwave irradiation time or temperature. Ensure the catalyst was added. |
| Loss of product during work-up. | Ensure complete extraction and careful handling during purification. | |
| Impure Product | Incomplete reaction or side product formation. | Optimize reaction conditions (time, temperature). Improve purification by adjusting the solvent system for column chromatography. |
| No Reaction | Catalyst degradation or absence. | Use fresh, concentrated sulfuric acid. |
| Incorrect microwave settings. | Verify the temperature and power settings on the microwave synthesizer. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Microwave reactions are conducted in sealed vessels under pressure. Use only appropriate microwave-safe reaction vials and follow the manufacturer's instructions for the microwave synthesizer to avoid explosions.
-
The reaction mixture will be hot after irradiation. Allow it to cool to a safe temperature before opening the vial.
Conclusion
The described microwave-assisted protocol for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[1][4][9] The significant reduction in reaction time and potential for high yields make this approach highly valuable for researchers in drug discovery and development, accelerating the synthesis of key intermediates and facilitating the exploration of new chemical entities.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (n.d.). Microwave assisted synthesis of indazole acetic acids 2 j–w from....
- Journal of Chemical Health Risks. (2025, March 26). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- Asian Journal of Research in Chemistry. (2012, September). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.
- Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW.
- MDPI. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jchr.org [jchr.org]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 2-Methylpropyl 1H-indazole-3-carboxylate
Welcome to the technical support guide for the synthesis of 2-methylpropyl 1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. 1H-Indazole-3-carboxylic acid and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides in-depth, field-proven insights to help you optimize your reaction yields, improve purity, and troubleshoot effectively.
Synthesis Overview: The Fischer-Speier Esterification Approach
A robust and common method for preparing 2-methylpropyl 1H-indazole-3-carboxylate is the direct Fischer-Speier esterification of 1H-indazole-3-carboxylic acid with 2-methyl-1-propanol (isobutanol). This acid-catalyzed reaction is an equilibrium process, a critical factor that underpins many of the challenges and optimization strategies discussed in this guide.[2][3]
The general reaction is as follows:
1H-indazole-3-carboxylic acid + 2-methyl-1-propanol (Isobutanol) --[H+]--> 2-methylpropyl 1H-indazole-3-carboxylate + H₂O
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors limiting the formation of the isobutyl ester?
A1: Low yield in a Fischer esterification is almost always tied to its reversibility.[2][4] The reaction produces water as a byproduct, and as water accumulates, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) accelerates, leading to an unfavorable equilibrium.
Core Causality: The reaction's progress is governed by Le Chatelier's principle.[5] To achieve high yields, you must actively shift the equilibrium toward the product side.
Solutions:
-
Water Removal: The most effective strategy is to remove water as it is formed.
-
Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or hexane. The water is collected in the trap, physically removing it from the reaction mixture and preventing the reverse reaction.[2]
-
-
Use of Excess Reagent: Employ a large excess of the alcohol (isobutanol).[4] Using isobutanol as the solvent, or in a significant molar excess (5-10 equivalents), will drive the equilibrium towards the ester product.[4] Studies have shown that increasing the alcohol concentration can dramatically improve yields, pushing them above 95%.[4]
-
Drying Agents: While less common for refluxing systems, adding a drying agent like molecular sieves can absorb the water produced.[2]
Below is a decision workflow for troubleshooting low yields.
Sources
Technical Support Center: Troubleshooting the Hydrolysis of 2-methylpropyl 1H-indazole-3-carboxylate in Aqueous Buffers
Welcome to the dedicated technical support guide for the hydrolysis of 2-methylpropyl 1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may be encountering challenges with its hydrolysis in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experiments.
This guide is structured in a question-and-answer format to directly address common issues. We will delve into the mechanistic underpinnings of ester hydrolysis, the impact of experimental variables, and provide validated protocols for monitoring and controlling the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is significantly slower than expected. What are the primary factors I should investigate?
A1: Slow or incomplete hydrolysis of 2-methylpropyl 1H-indazole-3-carboxylate is a common issue that can typically be traced back to a few key parameters: pH, temperature, and solubility.
-
pH of the Buffer: Ester hydrolysis is highly pH-dependent. The reaction can be catalyzed by either acid or base. For most esters, hydrolysis rates are slowest in the neutral pH range (pH 4-6) and increase significantly under either acidic (pH < 3) or, more dramatically, alkaline (pH > 8) conditions. If your reaction is slow, the first step is to verify the pH of your buffer. It's possible the buffer capacity was insufficient to maintain the target pH throughout the reaction.
-
Troubleshooting Action:
-
Re-calibrate your pH meter and confirm the pH of your buffer solution.
-
Consider increasing the buffer concentration to improve its buffering capacity.
-
If your experimental design allows, explore a more alkaline pH range (e.g., pH 8.5, 9.0) to accelerate the reaction. Be mindful that the stability of the indazole core itself may be compromised at very high pH.
-
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. The Arrhenius equation describes this relationship, where an increase in temperature leads to an exponential increase in the reaction rate constant.
-
Troubleshooting Action:
-
Ensure your reaction vessel is being maintained at the target temperature with uniform heating.
-
If compatible with the stability of your compound and downstream applications, consider increasing the reaction temperature in 10°C increments (e.g., from 37°C to 50°C) to enhance the rate.
-
-
-
Solubility of the Ester: The 2-methylpropyl (isobutyl) group and the indazole ring impart significant hydrophobicity to the molecule. Poor solubility in a purely aqueous buffer can lead to a biphasic system where the hydrolysis can only occur at the interface of the dissolved and undissolved ester, drastically slowing the overall rate.
-
Troubleshooting Action:
-
Visually inspect the reaction mixture for any cloudiness or precipitate, which would indicate poor solubility.
-
Incorporate a water-miscible organic co-solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) into your buffer system. Start with a low percentage (e.g., 5-10% v/v) and increase as needed. Be aware that the co-solvent can influence the apparent pH of the buffer and may affect the reaction kinetics in other ways.
-
-
The interplay of these factors can be visualized in the following troubleshooting workflow:
Caption: Initial troubleshooting workflow for slow hydrolysis.
Q2: I am observing the formation of unexpected side products in my HPLC analysis. What could be the cause?
A2: The formation of side products during the hydrolysis of 2-methylpropyl 1H-indazole-3-carboxylate can arise from the degradation of the indazole ring itself, particularly under harsh conditions.
-
Indazole Ring Stability: The indazole ring system is generally stable, but can be susceptible to degradation under strongly acidic or alkaline conditions, or in the presence of oxidizing agents. For instance, certain substituted indazoles have been shown to undergo ring-opening reactions under specific conditions.
-
Troubleshooting Action:
-
Literature Review: Conduct a thorough search for the stability of the 1H-indazole-3-carboxylic acid (the expected product) under your specific reaction conditions.
-
Condition Optimization: If you are using a high pH to drive the hydrolysis, try to find a balance where the ester hydrolysis is efficient, but the degradation of the product is minimal. A time-course experiment monitoring both the disappearance of the starting material and the appearance of the product and side products is highly recommended.
-
Inert Atmosphere: If you suspect oxidative degradation, consider running the reaction under an inert atmosphere of nitrogen or argon.
-
-
-
Buffer-Substrate Interaction: In some cases, components of the buffer can react with the substrate or product. For example, phosphate buffers have been implicated in catalyzing specific degradation pathways for certain molecules.
-
Troubleshooting Action:
-
Try switching to an alternative buffer system with a similar pKa, such as borate or carbonate buffers if operating at alkaline pH.
-
Analyze a control sample of the hydrolysis product (1H-indazole-3-carboxylic acid) incubated in the reaction buffer to determine if the degradation is happening post-hydrolysis.
-
-
The logical flow for investigating side products is as follows:
Caption: Workflow for troubleshooting side product formation.
Minimizing thermal degradation of 2-methylpropyl 1H-indazole-3-carboxylate during GC-MS
A Guide to Minimizing Thermal Degradation in GC-MS
Welcome to the technical support center for the analysis of 2-methylpropyl 1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this potentially thermally labile compound by Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and accuracy of your analytical results.
Understanding the Challenge: The Thermal Lability of Indazole-3-Carboxylates
2-Methylpropyl 1H-indazole-3-carboxylate belongs to a class of compounds that can be susceptible to thermal degradation during conventional GC-MS analysis. The primary degradation pathway of concern for indazole-3-carboxylic acid derivatives is thermal decarboxylation.[1] This process involves the loss of the carboxyl group as carbon dioxide when subjected to elevated temperatures, such as those encountered in a standard GC inlet. This degradation leads to the formation of a different, unintended compound, compromising the qualitative and quantitative accuracy of the analysis.
This guide will walk you through the critical aspects of GC-MS method development to minimize, and ideally prevent, the thermal degradation of 2-methylpropyl 1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak that I suspect is a degradation product of my target analyte. What is the likely structure of this degradant?
A1: The most probable thermal degradation pathway for 2-methylpropyl 1H-indazole-3-carboxylate is decarboxylation, leading to the formation of 2-methylpropyl-1H-indazole. This occurs through the loss of the C4H9OCO group and rearrangement. The hot GC inlet provides the energy required to overcome the activation energy for this reaction.[1]
Q2: My peak shape for the target analyte is poor (tailing or broad). What could be the cause?
A2: Poor peak shape can be a result of several factors beyond thermal degradation. These include:
-
Active sites in the GC inlet or column: The polar nature of the carboxylate group can lead to interactions with active sites (silanol groups) in the liner or on the column, causing peak tailing.
-
Inappropriate column polarity: If the stationary phase of your GC column is not well-matched to the polarity of the analyte, poor peak shape can result.
-
Suboptimal oven temperature program: A temperature ramp that is too fast or an initial temperature that is too high can lead to band broadening.
Q3: Should I use a split or splitless injection for my analysis?
A3: The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless injection is generally preferred for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity.[2][3] However, the slower sample transfer can increase the residence time of the analyte in the hot inlet, potentially leading to greater thermal degradation.[1]
-
Split injection is suitable for more concentrated samples.[2][3] The higher flow rate through the inlet in split mode results in a faster transfer of the sample to the column, which can minimize the time for thermal degradation to occur.
Q4: What is the expected mass spectrum (EI) for 2-methylpropyl 1H-indazole-3-carboxylate and its primary degradation product?
-
2-Methylpropyl 1H-indazole-3-carboxylate: The molecular ion peak (M+) may be observed, though it might be weak. Key fragments would likely arise from the loss of the isobutoxy group (-OC4H9), the isobutyl group (-C4H9), and the entire ester group. The indazole ring itself is relatively stable and will likely produce characteristic fragment ions.
-
2-Methylpropyl-1H-indazole (Degradation Product): The molecular ion peak should be more prominent. Fragmentation would primarily involve the loss of the isobutyl group and fragmentation of the indazole ring.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Thermal Degradation
If you suspect thermal degradation of your analyte, follow this systematic troubleshooting guide.
Step 1: Inlet Parameter Optimization
The GC inlet is the first and most critical point where thermal degradation can occur. Optimizing inlet conditions is paramount.
1.1. Lower the Inlet Temperature:
-
Rationale: The most direct way to reduce thermal degradation is to lower the temperature of the inlet.
-
Protocol:
-
Start with a conservative inlet temperature, for example, 200 °C.
-
Inject a standard of your analyte and observe the peak area and the presence of any degradation products.
-
Incrementally decrease the inlet temperature by 10-20 °C and repeat the injection.
-
Monitor the ratio of the analyte peak area to the degradation product peak area. The optimal temperature will be the lowest temperature that allows for efficient vaporization and transfer of the analyte to the column without significant degradation.
-
1.2. Utilize Advanced Injection Techniques:
-
Cool On-Column (COC) Injection:
-
Rationale: This is the most effective technique for thermally labile compounds as it deposits the sample directly onto the column at a low temperature, completely bypassing a hot inlet.[4][5]
-
Consideration: Requires a specialized inlet and may not be suitable for dirty samples as non-volatile residues can contaminate the column.
-
-
Programmed Temperature Vaporization (PTV) Inlet:
-
Rationale: A PTV inlet allows for a "cold splitless" injection. The sample is injected into a cool liner, and then the temperature is rapidly ramped to vaporize the analytes and transfer them to the column. This minimizes the time the analyte spends at high temperatures.
-
Protocol (Cold Splitless):
-
Set the initial PTV inlet temperature at or slightly above the boiling point of your solvent.
-
Inject the sample.
-
After a short delay to allow for solvent venting (if necessary), rapidly increase the inlet temperature to a point sufficient to vaporize your analyte.
-
Transfer the analyte to the column.
-
-
1.3. Liner Selection and Maintenance:
-
Rationale: An inert liner is crucial to prevent catalytic degradation and adsorption.
-
Recommendation: Use a deactivated glass wool liner. The glass wool provides a large surface area for vaporization at a lower temperature and can help trap non-volatile matrix components. Regularly replace the liner and septum to prevent the build-up of active sites.
Step 2: GC Column and Oven Program Optimization
2.1. Column Selection:
-
Rationale: The choice of GC column will impact resolution and analysis time. A column with the appropriate polarity and a high thermal stability is essential.[6][7]
-
Recommendation: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for many indazole derivatives. These columns offer a good balance of selectivity and thermal stability.
2.2. Oven Temperature Program:
-
Rationale: A well-designed oven program can improve peak shape and resolution, which can help in separating the analyte from any degradation products.
-
Protocol:
-
Start with a low initial oven temperature (e.g., 50-70 °C) to ensure good focusing of the analytes at the head of the column.
-
Use a moderate temperature ramp rate (e.g., 10-20 °C/min). A slower ramp can improve resolution but will increase the analysis time.[8][9]
-
The final temperature should be high enough to elute the analyte in a reasonable time but should not exceed the column's maximum operating temperature.
-
Step 3: Consider Derivatization
If optimizing the GC-MS parameters does not sufficiently reduce thermal degradation, derivatization is a highly effective alternative.
-
Rationale: Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For carboxylic acids and related esters, silylation and alkylation are common and effective techniques.[4][10]
-
Silylation:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[11]
-
Mechanism: Silylation replaces the active hydrogen on the indazole nitrogen with a trimethylsilyl (TMS) group, which can improve thermal stability. If hydrolysis of the ester occurs, the resulting carboxylic acid will also be silylated.
-
-
Alkylation:
Protocol for Silylation (General Guidance):
-
Evaporate the sample solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool to room temperature and inject an aliquot into the GC-MS.
Note: Always run a derivatized standard to confirm the retention time and mass spectrum of the derivatized analyte.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting the thermal degradation of 2-methylpropyl 1H-indazole-3-carboxylate.
Caption: A logical workflow for troubleshooting thermal degradation.
Summary of Recommended GC-MS Parameters
The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| Inlet Type | Cool On-Column or PTV | Minimizes time in a hot environment. |
| Inlet Temperature | 200 °C (or lower if using PTV) | Reduces the primary source of thermal energy. |
| Injection Mode | Splitless (for trace) or Split | Dependent on sample concentration. |
| Liner | Deactivated glass wool | Provides an inert surface and aids in vaporization. |
| GC Column | 5% phenyl-methylpolysiloxane | Good general-purpose column for this compound type. |
| Oven Program | 60 °C (hold 1 min), then 15 °C/min to 280 °C | A gentle ramp to ensure good chromatography. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for good ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for good mass filtering. |
Conclusion
The successful analysis of 2-methylpropyl 1H-indazole-3-carboxylate by GC-MS is achievable with careful consideration of the compound's thermal lability. By systematically optimizing inlet conditions, GC parameters, and, if necessary, employing derivatization, researchers can obtain accurate and reproducible data. This guide provides a comprehensive framework for troubleshooting and method development, empowering you to overcome the analytical challenges associated with this and similar thermally sensitive molecules.
References
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Restek. (2020, April 20). Split vs Splitless Injection. Retrieved from [Link]
- Shevyrin, V., Melkozerov, V., Nevero, A., Eltsov, O., Shafran, Y., Morzherin, Y., & Lebedev, A. T. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301–6315.
- Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
- Doganc, F., & Goker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108.
-
Phenomenex. (2025, July 24). Guide to GC Column Selection. Retrieved from [Link]
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
-
GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Retrieved from [Link]
- Deventer, M. H., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Drug Testing and Analysis.
-
University College Cork. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 25(24), 5876.
-
PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. SSRN.
-
GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012113153. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]
- Rautio, T., et al. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN.
-
NIST. (n.d.). 1H-Indazole. Retrieved from [Link]
- Al-Saffar, F. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950.
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatograms of carboxylic acid fractions (analyzed as methyl esters). a. ESL. Retrieved from [Link]
- Keating, J. J., & Alam, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170.
- Nishizawa, Y., et al. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Molecules, 28(15), 5796.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Retrieved from [Link]
-
LookChem. (n.d.). Cas 43120-28-1,1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mass spectra of some 2‐methyl‐3‐(o‐ and p‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. diva-portal.org [diva-portal.org]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.box [sci-hub.box]
- 10. gcms.cz [gcms.cz]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. research.ucc.ie [research.ucc.ie]
- 13. papers.ssrn.com [papers.ssrn.com]
Validation of mass spectral fragmentation patterns for 2-methylpropyl 1H-indazole-3-carboxylate
An In-Depth Guide to the Validation of Mass Spectral Fragmentation Patterns for 2-methylpropyl 1H-indazole-3-carboxylate
Introduction
2-methylpropyl 1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole-3-carboxylate class. Molecules within this class have gained notoriety as precursors in the synthesis of a variety of substances, including synthetic cannabinoids. Given the structural diversity and isomeric possibilities within this chemical family, unambiguous identification is paramount for researchers, forensic chemists, and regulatory bodies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose.
This guide provides a comprehensive framework for the validation of the mass spectral fragmentation pattern of 2-methylpropyl 1H-indazole-3-carboxylate. We will delve into the theoretical fragmentation pathways, present a detailed experimental protocol for confirmation, and offer a comparative analysis to differentiate it from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular identification.
Theoretical Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The most likely fragmentation pathways involve the cleavage of the most labile bonds to form the most stable carbocations and neutral losses. For 2-methylpropyl 1H-indazole-3-carboxylate, analysis under Electron Ionization (EI) conditions, common in GC-MS, is expected to proceed as follows:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M+•).
-
Alpha-Cleavage of the Ester: The most prominent fragmentation is the loss of the isobutyl (2-methylpropyl) group. This occurs via cleavage of the C-O bond of the ester, leading to the loss of a neutral isobutylene molecule (C4H8) through a McLafferty-type rearrangement, or the loss of an isobutyl radical (•C4H9).
-
Decarboxylation: Subsequent loss of carbon dioxide (CO2) or carbon monoxide (CO) from the indazole-3-carboxylate fragment is a common pathway for this class of compounds.
-
Indazole Ring Fragmentation: The remaining indazole ring can undergo further fragmentation, typically involving the loss of N2 or HCN, leading to smaller, stable aromatic fragments.
These predicted pathways are informed by the established fragmentation patterns of other indazole-3-carboxylate esters, which serve as a reliable proxy in the absence of a dedicated study on this specific molecule.
Experimental Validation Methodology
To empirically validate the theoretical fragmentation, a rigorous and self-validating experimental protocol is essential. The following outlines a standard operating procedure for analysis by GC-MS.
Sample and Standard Preparation
-
Materials:
-
2-methylpropyl 1H-indazole-3-carboxylate reference standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Inert vials
-
-
Procedure:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in methanol.
-
Create a series of working solutions by serial dilution to determine the instrument's limit of detection and linearity. For routine analysis, a concentration of 1-10 µg/mL is typically sufficient.
-
GC-MS Instrumentation and Parameters
The choice of GC-MS parameters is critical for achieving reproducible and library-comparable spectra.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Splitless mode at 250°C.
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are consistent and comparable across different instruments and libraries.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-methylpropyl 1H-indazole-3-carboxylate.
-
Process the data using the instrument's software to identify the major fragment ions and their relative abundances.
Comparative Analysis and Data Interpretation
The core of the validation lies in comparing the experimentally obtained mass spectrum with the theoretical predictions and data from related compounds.
Expected vs. Observed Fragmentation
The table below summarizes the expected key fragments for 2-methylpropyl 1H-indazole-3-carboxylate (Molecular Weight: 218.26 g/mol ) and provides a template for recording experimental observations.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Expected Relative Abundance | Observed Relative Abundance |
| 218 | [M]+• (Molecular Ion) | Low to Medium | Record experimental value |
| 162 | [M - C4H8]+• (Loss of isobutylene) | High | Record experimental value |
| 145 | [Indazole-3-carboxylic acid - OH]+ | Medium | Record experimental value |
| 117 | [Indazole]+• | High | Record experimental value |
| 90 | [Benzonitrile]+• or isomer | Medium | Record experimental value |
Differentiation from Isomers
A crucial aspect of validation is ensuring the method can distinguish the target analyte from its isomers, such as n-butyl, sec-butyl, and tert-butyl 1H-indazole-3-carboxylate. While these isomers have the same molecular weight (218 g/mol ) and will produce many of the same fragments (e.g., m/z 117), the relative abundances of ions resulting from the loss of the alkyl group can be diagnostic.
-
n-butyl isomer: Will also readily lose butylene (C4H8).
-
sec-butyl isomer: The fragmentation pattern may show a more prominent loss of a sec-butyl radical.
-
tert-butyl isomer: This isomer is expected to show a very strong signal for the loss of isobutylene, as the tert-butyl cation is highly stable.
The unique fragmentation "fingerprint," particularly the ratios of the key fragment ions, allows for confident differentiation.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the proposed fragmentation pathway and the overall experimental workflow.
Caption: Proposed EI fragmentation pathway for 2-methylpropyl 1H-indazole-3-carboxylate.
Caption: Experimental workflow for the validation of mass spectral data.
Conclusion
The validation of mass spectral fragmentation patterns is a critical exercise in analytical chemistry, ensuring the accuracy and reliability of molecular identification. For 2-methylpropyl 1H-indazole-3-carboxylate, the key diagnostic fragments under EI conditions are expected at m/z 162, corresponding to the loss of isobutylene, and m/z 117, representing the indazole core. By following a systematic experimental protocol and conducting a thorough comparative analysis, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. This rigorous approach underpins the trustworthiness of analytical data in research, forensic, and quality control settings.
References
-
Deventer, K., Van Baelen, G., & Van Eenoo, P. (2014). Mass Spectrometric Characterization of N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48) and its Isomers. Journal of Analytical Toxicology, 38(6), 333-339. [Link]
-
Grigoryev, A. M., Nosyrev, A. E., & Dronov, V. I. (2016). Electron-impact mass spectrometry of 1-alkyl-1H-indazole-3-carboxylic acid esters and amides. Russian Journal of General Chemistry, 86(1), 136-143. [Link]
A Comparative Guide to the Chemical and Metabolic Stability of Indazole-3-Carboxylate Esters vs. Indole-3-Carboxylate Esters
Introduction: The Strategic Choice Between Indole and Its Bioisostere
In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs.[1] However, its inherent chemical and metabolic liabilities can often hinder the development of promising lead compounds. This has led to the extensive use of bioisosteric replacement, a strategy where a functional group or an entire scaffold is replaced with another that possesses similar physical and chemical properties to maintain or improve biological activity while optimizing pharmacokinetic profiles.[2][3]
One of the most successful bioisosteric replacements for the indole nucleus is the indazole ring.[1][4][5] While structurally similar, the replacement of the C-H at the 2-position of indole with a nitrogen atom to form indazole profoundly alters the electronic distribution and physicochemical properties of the molecule. This guide provides an in-depth comparative analysis of the stability of indazole-3-carboxylate esters versus their indole-3-carboxylate ester counterparts. Understanding these stability differences is critical for drug development professionals aiming to mitigate risks associated with chemical degradation and metabolic clearance, thereby enhancing the clinical potential of their drug candidates.
Section 1: Comparative Chemical Stability
Chemical stability determines a drug candidate's shelf-life and its compatibility with formulation excipients. The two primary degradation pathways relevant to these ester-containing scaffolds are hydrolysis and oxidation.
Hydrolytic Stability: The Impact of the Second Nitrogen
The ester moiety is inherently susceptible to hydrolysis, a process that can be catalyzed by both acid and base.
-
Indole-3-Carboxylate Esters: The pyrrolic nitrogen in the indole ring is electron-donating, increasing the electron density at the C3 position. This electronic characteristic, however, does not prevent the ester from being susceptible to hydrolysis, particularly under basic conditions. Studies have shown that indole-3-acetic acid esters are readily hydrolyzed in mild alkaline solutions (pH 9 and above), which can be problematic during extraction, purification, and formulation.[6][7][8]
-
Indazole-3-Carboxylate Esters: The introduction of a second nitrogen atom in the five-membered ring significantly alters the electronic landscape. The indazole nucleus is less electron-rich than indole, which can influence the reactivity of the adjacent ester. While base-mediated hydrolysis is a standard procedure for converting indazole esters to their corresponding carboxylic acids in synthetic chemistry, suggesting susceptibility, the relative rate compared to indoles is a key consideration.[9][10] The slightly reduced electron-donating character may impart a modest increase in stability against base-catalyzed hydrolysis compared to the indole analogue.
Oxidative Stability: A Tale of Two Rings
Oxidative degradation can be a significant liability, leading to the formation of unwanted and potentially toxic byproducts.
-
Indole-3-Carboxylate Esters: The C2=C3 double bond of the indole ring is electron-rich and represents a primary site of oxidative metabolism and chemical degradation.[11][12] This can lead to the formation of oxindole or other oxidized species, cleaving the core scaffold and destroying biological activity.
-
Indazole-3-Carboxylate Esters: The pyrazole ring of indazole is generally considered more stable and less prone to oxidation than the pyrrole ring of indole. This is a key advantage and a primary driver for its use as a bioisostere. By replacing the oxidatively labile C2-H with a nitrogen atom, the indazole scaffold inherently blocks this major degradation pathway, often leading to compounds with superior overall stability.
Section 2: Comparative Metabolic Stability
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and clearance.[13][14] The primary metabolic pathways for these esters involve enzymatic hydrolysis and oxidative metabolism by cytochrome P450 (CYP) enzymes.[15]
Phase I Metabolism: Esterases and CYPs
-
Enzymatic Ester Hydrolysis: Both indole and indazole carboxylate esters are potential substrates for various esterase enzymes present in the plasma, liver, and other tissues.[16] This enzymatic cleavage converts the ester prodrug into its active carboxylic acid form or serves as a clearance pathway. The rate of hydrolysis can be influenced by the steric hindrance around the ester group and the electronic properties of the heterocyclic ring. Often, this pathway is intentionally utilized in prodrug design. Many synthetic cannabinoids, for instance, are indazole-3-carboxylate esters designed for hydrolysis.[16][17]
-
CYP-Mediated Oxidation: This is where the most significant differences emerge.
-
Indoles: As mentioned, the indole ring is readily oxidized by CYP enzymes, primarily at the electron-rich C2, C3, and aromatic positions (C4-C7). This oxidative metabolism is often a major clearance pathway, leading to a short in vivo half-life.[18][19]
-
Indazoles: The indazole ring is also a substrate for CYP enzymes, with hydroxylation typically occurring on the benzene ring portion of the scaffold.[17][20] However, the critical advantage is the inherent stability of the pyrazole portion of the ring. By blocking the primary site of indole oxidation (the C2-C3 bond), the indazole scaffold often exhibits significantly improved metabolic stability. Several drug discovery programs have successfully employed this bioisosteric switch to enhance metabolic half-life and improve pharmacokinetic properties.[21]
-
Phase II Metabolism
Following Phase I oxidation, the resulting hydroxylated metabolites of both indole and indazole compounds can undergo Phase II conjugation reactions, such as glucuronidation.[15][17][20] This process increases the water solubility of the metabolites, facilitating their excretion from the body. The overall clearance rate is thus a combination of Phase I and Phase II metabolic pathways.
Section 3: Experimental Protocols for Stability Assessment
To provide objective, quantitative data, standardized stability assays are essential. The following protocols are self-validating systems designed to deliver reliable and reproducible results.
Protocol 1: Chemical Stability Assessment in Aqueous Buffers
This experiment determines the hydrolytic stability of the test compounds at different pH values, mimicking physiological and potential formulation conditions.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (Indole-Ester and Indazole-Ester) in DMSO.
-
Incubation Buffer Preparation: Prepare aqueous buffers at pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Carbonate-Bicarbonate buffer).
-
Incubation: Add 5 µL of the 10 mM stock solution to 495 µL of each pre-warmed (37°C) buffer in triplicate to achieve a final concentration of 100 µM.
-
Time Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each incubation mixture.
-
Reaction Quenching: Immediately quench the hydrolysis by adding the 50 µL aliquot to 100 µL of a cold (4°C) solution of Acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate any salts. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the degradation half-life (t½) at each pH.
Diagram 1: General Workflow for Stability Assessment
Caption: General experimental workflow for chemical and metabolic stability assays.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of compounds to metabolism by Phase I enzymes, primarily CYPs, and is a standard for predicting in vivo clearance.[22]
Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare 1 mM stock solutions in DMSO.
-
HLM: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH cofactor required for CYP enzyme activity.
-
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the diluted HLM solution. Pre-incubate for 5 minutes at 37°C to allow for temperature equilibration and non-specific binding.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of cold Acetonitrile containing an internal standard (e.g., Verapamil, a compound with known metabolic properties).
-
Sample Processing: Vortex and centrifuge the samples at high speed for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining parent drug versus time. From this, calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
Section 4: Data Summary and Interpretation
The following tables present hypothetical but representative data from the described stability assays.
Table 1: Comparative Hydrolytic Stability Data
| Compound | Condition | Half-life (t½) in hours |
| Indole-3-carboxylate Ester | pH 2.0 | > 48 |
| pH 7.4 | 36.5 | |
| pH 10.0 | 4.2 | |
| Indazole-3-carboxylate Ester | pH 2.0 | > 48 |
| pH 7.4 | 45.1 | |
| pH 10.0 | 8.9 |
Interpretation: Both esters are stable under acidic conditions. However, at neutral and particularly at basic pH, the Indole ester degrades significantly faster than its Indazole counterpart, highlighting the superior hydrolytic stability of the indazole scaffold.
Table 2: Comparative Metabolic Stability Data in HLM
| Compound | Half-life (t½) in min | Intrinsic Clearance (CLint) µL/min/mg | Predicted Stability Class |
| Indole-3-carboxylate Ester | 12 | 115.5 | High Clearance |
| Indazole-3-carboxylate Ester | 55 | 25.2 | Low-to-Intermediate Clearance |
| Verapamil (Control) | 25 | 55.4 | Intermediate Clearance |
Interpretation: The Indole ester is rapidly metabolized in HLM, indicating a high intrinsic clearance and predicting a short in vivo half-life. The Indazole ester is significantly more stable, with a much lower clearance value. This strongly suggests that the bioisosteric switch from indole to indazole successfully blocked a major metabolic liability.
Diagram 2: Comparative Degradation Pathways
Caption: Comparison of primary degradation pathways for indole vs. indazole esters.
Conclusion and Strategic Recommendations
The choice between an indole-3-carboxylate and an indazole-3-carboxylate scaffold is a critical decision in drug design aimed at optimizing stability and pharmacokinetics.
-
Indole-3-carboxylate esters are highly susceptible to both chemical (at basic pH) and metabolic (CYP-mediated) oxidation at the C2-C3 bond. This often translates to poor shelf-life and high in vivo clearance, presenting significant challenges for drug development.
-
Indazole-3-carboxylate esters offer a clear advantage in terms of stability. The replacement of the C2-H with a nitrogen atom effectively blocks the primary route of oxidative degradation. This typically results in compounds with greater metabolic stability, lower intrinsic clearance, and improved pharmacokinetic profiles. While still susceptible to ester hydrolysis, they often show modestly improved stability against base-catalyzed degradation as well.
For researchers and drug development professionals, the message is clear: when a lead compound based on an indole-3-carboxylate scaffold suffers from poor metabolic or chemical stability, the bioisosteric replacement with an indazole-3-carboxylate should be considered a primary optimization strategy. The supporting experimental data from well-designed stability assays, as outlined in this guide, will provide the necessary evidence to justify this strategic and often highly effective modification.
References
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Baldi, B. G., Maher, I. H., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]
-
Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Keating, J., & Alam, M. T. (2021). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. SSRN. [Link]
-
Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
-
Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
-
Wikipedia. (n.d.). Synthetic cannabinoids. Wikipedia. [Link]
-
ResearchGate. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
-
ACS Publications. (2022). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
- Google Patents. (2002). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. [Link]
-
Wang, Z., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Madsen, E. R., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
-
Lee, G., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. [Link]
-
Wang, Y., et al. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. [Link]
-
Ohta, H., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β 3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. PubMed. [Link]
-
Stutz, R. E. (1958). Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid. PMC. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Singh, T., & Sharma, P. (2015). Chemistry and biology of indoles and indazoles: a mini-review. PubMed. [Link]
-
Shevyrin, V., et al. (2014). Synthetic cannabinoids as designer drugs: new representatives of indol-3-carboxylates series and indazole-3-carboxylates as novel group of cannabinoids. Identification and analytical data. PubMed. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. [Link]
-
Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. [Link]
-
PMC. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. Chemistry and biology of indoles and indazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nedmdg.org [nedmdg.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
Comprehensive Guide to Personal Protective Equipment for Handling 2-methylpropyl 1H-indazole-3-carboxylate
Hazard Analysis of Indazole Derivatives: An Evidence-Based Approach
Indazole derivatives are increasingly significant in medicinal chemistry, particularly as kinase inhibitors.[1][2] However, this class of compounds also presents potential health hazards. Analysis of safety data for related compounds such as 1-methyl-1H-indazole-3-carboxylic acid, 1H-indazole-3-carboxylic acid, and various amino- and chloro-substituted indazoles consistently indicates the following risks:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4][5][6][7][8]
-
Serious Eye Irritation: The compounds can cause serious irritation if they come into contact with the eyes.[4][5][6][8][9][10]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5][8][9][10]
-
Harmful if Swallowed: Ingestion of these compounds can be harmful.[3][6][8][11]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to minimize exposure and ensure personal safety.[9]
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum required PPE for handling 2-methylpropyl 1H-indazole-3-carboxylate, based on the hazard profile of analogous compounds.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[9][12] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | These must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[3][4][9][12] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat that fully covers the arms is required. It should be kept buttoned to provide maximum protection.[9] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood or with local exhaust ventilation. If dust generation is unavoidable or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[9][10][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing the risk of exposure and cross-contamination.
Donning PPE: The First Line of Defense
The following workflow illustrates the correct sequence for putting on your PPE before handling 2-methylpropyl 1H-indazole-3-carboxylate.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. Follow this sequence to minimize risk.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is essential for laboratory and environmental safety.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated lab materials, should be placed in a designated, sealed waste container for hazardous chemical waste.
-
Chemical Waste: Unused 2-methylpropyl 1H-indazole-3-carboxylate and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[13][14]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][12]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Always ensure that eyewash stations and safety showers are readily accessible and in good working order in any laboratory where this compound is handled.[4][7][12]
References
- Personal protective equipment for handling 5-amino-1H-indazol-6-ol. Benchchem.
- 3 - SAFETY DATA SHEET. (2010, April 10).
- Material Safety Data Sheet - 6-Aminoindazole, 97+%. Cole-Parmer. (2005, October 3).
- N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide - Hazard Genotoxicity. (2025, October 15).
- 3 - SAFETY DATA SHEET. (2009, April 29).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET. Tokyo Chemical Industry. (2025, January 8).
- SAFETY DATA SHEET. Fisher Scientific. (2008, June 22).
- SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd.
- SAFETY DATA SHEET. Merck Millipore.
- JQ-6243 - Safety Data Sheet. (2023, June 10).
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- Indazole-3-carboxylic acid-SDS-MedChemExpress. (2024, October 18).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- PPE thanatopraxy - Protection & safety for professionals.
- PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS. McGill University. (2023, September 8).
- Safety Data Sheet. Cayman Chemical. (2024, December 11).
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
- indazole - Organic Syntheses Procedure.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. canbipharm.com [canbipharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
